what are the physical and chemical properties of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
what are the physical and chemical properties of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid is a multifaceted organic compound characterized by a dichlorinated aromatic ring, a sulfonyl group, and a carboxylic acid moiety. This unique combination of functional groups imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry and materials science. The presence of the 3,4-dichlorobenzyl group is a common structural motif in pharmacologically active compounds, often enhancing lipophilicity and modulating biological activity. The sulfonylacetic acid portion of the molecule introduces a strongly acidic and polar character, influencing its solubility, reactivity, and potential as a ligand or building block in further chemical synthesis.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid. It details a plausible synthetic pathway, explores its expected chemical reactivity, and discusses potential applications in drug discovery, drawing parallels with structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for [(3,4-Dichlorobenzyl)sulfonyl]acetic acid is not widely published, we can compile a combination of predicted and known values for its key attributes.
| Property | Value | Source |
| CAS Number | 300700-03-2 | [1] |
| Molecular Formula | C₉H₈Cl₂O₄S | [1] |
| Molecular Weight | 283.13 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar organic acids |
| Melting Point | Not available (likely a solid at room temperature) | - |
| Boiling Point (Predicted) | 539.2 ± 50.0 °C | [1] |
| Density (Predicted) | 1.587 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.93 ± 0.10 | [1] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents is anticipated. | General principles of solubility for organic acids |
Structural Diagram:
Caption: Molecular structure of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical and efficient synthesis of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid would proceed through a two-step sequence starting from commercially available 3,4-dichlorobenzyl chloride. The initial step involves a nucleophilic substitution with a thiolating agent, followed by oxidation of the resulting thioether to the sulfone.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid
This step involves the S-alkylation of thioglycolic acid with 3,4-dichlorobenzyl chloride in the presence of a base. The base deprotonates the thiol group of thioglycolic acid, forming a thiolate anion which then acts as a nucleophile, displacing the chloride from the benzylic position.
Experimental Protocol:
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To a solution of thioglycolic acid (1.0 equivalent) in a suitable solvent such as ethanol or water, add a solution of sodium hydroxide (2.0 equivalents) dropwise at 0 °C.
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Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the thiolate.
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Add a solution of 3,4-dichlorobenzyl chloride (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield [(3,4-Dichlorobenzyl)thio]acetic acid.
Step 2: Oxidation to [(3,4-Dichlorobenzyl)sulfonyl]acetic acid
The sulfide intermediate is then oxidized to the corresponding sulfone. A common and effective method for this transformation is the use of hydrogen peroxide in acetic acid.
Experimental Protocol:
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Dissolve [(3,4-Dichlorobenzyl)thio]acetic acid (1.0 equivalent) in glacial acetic acid.
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Add an excess of 30% hydrogen peroxide (2.2-3.0 equivalents) dropwise to the solution, maintaining the temperature below 30 °C with an ice bath.
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After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into ice-water to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.
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Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Chemical Reactivity
The chemical reactivity of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid is dictated by its constituent functional groups:
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Carboxylic Acid: The carboxylic acid moiety is the most reactive site for many transformations. It can undergo typical reactions of carboxylic acids, such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
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Amide Formation: Reaction with amines, often mediated by coupling agents (e.g., DCC, EDC), to yield amides.
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Acid Chloride Formation: Conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is a highly reactive intermediate for further functionalization.
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Reduction: Reduction to the corresponding alcohol, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Sulfonyl Group: The sulfonyl group is generally stable and unreactive under many conditions. However, the alpha-protons on the methylene group adjacent to the sulfonyl group are acidic and can be deprotonated by a strong base. This can be exploited for carbon-carbon bond formation.
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Aromatic Ring: The dichlorinated benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of two deactivating chloro substituents will make these reactions more challenging compared to unsubstituted benzene. The directing effects of the chloro and benzylsulfonyl groups will influence the position of substitution.
Spectral Characteristics (Predicted)
¹H NMR Spectroscopy:
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Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dichlorinated benzene ring.
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Benzylic Protons: A singlet around δ 4.5-5.0 ppm for the two protons of the CH₂ group attached to the aromatic ring and the sulfonyl group.
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Methylene Protons: A singlet around δ 4.0-4.5 ppm for the two protons of the CH₂ group adjacent to the sulfonyl and carboxyl groups.
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Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
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Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm).
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Benzylic Carbon: A signal around δ 60-70 ppm.
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Methylene Carbon: A signal around δ 55-65 ppm.
FTIR Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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S=O Stretch (Sulfone): Two strong absorptions, one around 1300-1350 cm⁻¹ (asymmetric) and another around 1120-1160 cm⁻¹ (symmetric).
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C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Electron Ionization):
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (283.13 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
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Fragmentation: Expect fragmentation patterns involving the loss of COOH, SO₂, and cleavage of the benzyl-sulfur bond.
Potential Applications in Drug Development
While specific biological activities for [(3,4-Dichlorobenzyl)sulfonyl]acetic acid have not been extensively reported, its structural motifs are present in various bioactive molecules.
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Antibacterial Agents: The 3,4-dichlorobenzyl moiety is found in compounds with demonstrated antibacterial properties. For instance, (S-3,4-dichlorobenzyl) isothiourea hydrochloride (A22) is known to inhibit bacterial cell wall protein MreB and exhibits anti-biofilm activity against Pseudomonas aeruginosa.[3][4] This suggests that the title compound could be a valuable scaffold for the development of novel antibacterial agents.
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Enzyme Inhibitors: The sulfonyl group is a common feature in many enzyme inhibitors, acting as a stable, non-metabolizable mimic of other functional groups. The carboxylic acid can serve as a key interaction point with active sites of enzymes, such as proteases or kinases.
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Scaffold for Library Synthesis: Due to the reactivity of the carboxylic acid group, [(3,4-Dichlorobenzyl)sulfonyl]acetic acid can serve as a versatile starting material for the synthesis of compound libraries. By derivatizing the carboxyl group into a variety of esters and amides, a diverse set of molecules can be generated for high-throughput screening in various biological assays.
Safety and Handling
Specific toxicity data for [(3,4-Dichlorobenzyl)sulfonyl]acetic acid is not available. However, based on its structure as a chlorinated aromatic carboxylic acid and sulfone, it should be handled with care in a laboratory setting.
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General Precautions: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.
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Toxicity (Predicted): May cause skin and eye irritation. Ingestion may be harmful. The long-term toxicological properties have not been investigated.
Conclusion
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid is a compound with significant potential for applications in medicinal chemistry and organic synthesis. Its straightforward proposed synthesis from readily available starting materials makes it an accessible target for research. The combination of a biologically relevant dichlorobenzyl group with a reactive carboxylic acid and a stable sulfone moiety provides a rich platform for the development of novel compounds with potential therapeutic applications. Further experimental investigation into its physical, chemical, and biological properties is warranted to fully elucidate its potential.
References
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Bonez, P. C., Rossi, G. G., et al. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). Microbial Pathogenesis, 99, 14-19. Available at: [Link]
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Bonez, P. C., Rossi, G. G., et al. (2017). Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion. Microbial Pathogenesis, 111, 6-13. Available at: [Link]
Sources
- 1. US5308611A - Antiseptic composition - Google Patents [patents.google.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 3. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
